synthesis and characterization of (9-Hexyl-9H-carbazol-3-yl)boronic acid
synthesis and characterization of (9-Hexyl-9H-carbazol-3-yl)boronic acid
An In-depth Technical Guide to the Synthesis and Characterization of (9-Hexyl-9H-carbazol-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9-Hexyl-9H-carbazol-3-yl)boronic acid is a versatile synthetic intermediate of significant interest in the fields of materials science and medicinal chemistry. The carbazole moiety is a key component in many organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs), due to its electron-donating properties and high thermal stability.[1] The introduction of a hexyl group at the 9-position enhances solubility in organic solvents, improving processability. The boronic acid functional group at the 3-position serves as a crucial handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides a comprehensive overview of the synthesis and detailed characterization of this valuable building block, offering field-proven insights and protocols for researchers.
Introduction: The Significance of Carbazole-Based Boronic Acids
Carbazole derivatives are a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3] In the realm of materials, their unique electronic and photophysical properties make them ideal candidates for use in organic electronics.[1]
Boronic acids and their esters are indispensable reagents in modern organic synthesis. Their stability, low toxicity, and remarkable versatility in palladium-catalyzed cross-coupling reactions have cemented their status as essential building blocks.[4][5] The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, heavily relies on the reactivity of organoboron compounds.[1][4][6]
The title compound, (9-Hexyl-9H-carbazol-3-yl)boronic acid, synergistically combines the advantageous properties of both the carbazole core and the boronic acid functional group. The hexyl chain imparts solubility, while the boronic acid allows for its facile incorporation into more complex molecular architectures, making it a highly sought-after intermediate for the development of novel pharmaceuticals and advanced organic materials.[7][8][9]
Synthesis of (9-Hexyl-9H-carbazol-3-yl)boronic acid
The synthesis of (9-Hexyl-9H-carbazol-3-yl)boronic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general synthetic strategy involves three key transformations: N-alkylation of the carbazole nitrogen, regioselective halogenation at the 3-position, and finally, conversion of the halide to the boronic acid.
Synthetic Workflow Diagram
Caption: Synthetic pathway for (9-Hexyl-9H-carbazol-3-yl)boronic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 9-Hexyl-9H-carbazole
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Rationale: The initial step involves the alkylation of the acidic N-H proton of carbazole. A strong base like potassium hydroxide (KOH) is sufficient to deprotonate the carbazole, forming the carbazolide anion. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, facilitating the nucleophilic attack of the carbazolide on 1-bromohexane.
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Procedure:
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To a solution of 9H-carbazole (1.0 eq) in DMF, add powdered KOH (1.5 eq) portion-wise at room temperature.
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Stir the mixture for 30 minutes until a homogenous suspension is formed.
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Add 1-bromohexane (1.2 eq) dropwise to the reaction mixture.
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Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and pour it into ice-water.
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The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.
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The crude product can be purified by recrystallization from ethanol to afford 9-Hexyl-9H-carbazole as a white solid.
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Step 2: Synthesis of 3-Bromo-9-hexyl-9H-carbazole
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Rationale: The carbazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The 3 and 6 positions are the most electronically activated. N-Bromosuccinimide (NBS) is a mild and selective brominating agent. The reaction is typically performed in the dark to prevent radical side reactions initiated by light.
-
Procedure:
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Dissolve 9-Hexyl-9H-carbazole (1.0 eq) in DMF in a flask wrapped in aluminum foil.
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Cool the solution to 0 °C using an ice bath.
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Add NBS (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 8-12 hours in the dark.
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Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any remaining NBS.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
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After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Bromo-9-hexyl-9H-carbazole.
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Step 3: Synthesis of (9-Hexyl-9H-carbazol-3-yl)boronic acid
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Rationale: This step involves a lithium-halogen exchange followed by trapping the resulting organolithium species with a borate ester. The reaction must be conducted under strictly anhydrous and inert conditions at low temperatures (-78 °C) to prevent quenching of the highly reactive organolithium intermediate. n-Butyllithium (n-BuLi) is a strong base that facilitates the exchange. Triisopropyl borate is the electrophile that, upon acidic workup, hydrolyzes to the desired boronic acid.[10]
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Procedure:
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Dissolve 3-Bromo-9-hexyl-9H-carbazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise significantly.
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Stir the mixture at -78 °C for 1.5 hours.
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Add triisopropyl borate (1.2 eq) dropwise to the solution at -78 °C.
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After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by carefully adding 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).
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Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
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Extract the product with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
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The solvent is removed in vacuo, and the resulting crude solid is purified by recrystallization or by washing with a non-polar solvent like hexane to give (9-Hexyl-9H-carbazol-3-yl)boronic acid as a white or off-white solid.
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Characterization of the Final Product
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized (9-Hexyl-9H-carbazol-3-yl)boronic acid. A combination of spectroscopic and physical methods is employed.
Characterization Workflow Diagram
Caption: Standard workflow for the characterization of the title compound.
Expected Analytical Data
The following table summarizes the expected data from the characterization of (9-Hexyl-9H-carbazol-3-yl)boronic acid.
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.65 (s, 1H, Ar-H), ~8.20 (d, 1H, Ar-H), ~8.00 (s, 2H, B(OH)₂), ~7.85 (d, 1H, Ar-H), ~7.60 (d, 1H, Ar-H), ~7.45 (t, 1H, Ar-H), ~7.20 (t, 1H, Ar-H), ~4.40 (t, 2H, N-CH₂), ~1.75 (m, 2H, CH₂), ~1.25 (m, 6H, (CH₂)₃), ~0.85 (t, 3H, CH₃). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): ~141.5, ~140.0, ~128.0, ~126.0, ~125.5, ~122.5, ~120.0, ~119.0, ~110.0, ~109.5, ~42.5 (N-CH₂), ~31.0, ~28.5, ~26.0, ~22.0, ~14.0 (CH₃). Note: The carbon attached to boron may not be observed due to quadrupolar relaxation. |
| HRMS (ESI) | Calculated for C₁₈H₂₂BNO₂ [M+H]⁺: m/z 296.1765. Found: 296.17xx. |
| FTIR (KBr, cm⁻¹) | ~3400-3200 (br, O-H stretch of B(OH)₂), ~2950-2850 (C-H stretch, alkyl), ~1600, 1480 (C=C stretch, aromatic), ~1340 (B-O stretch). |
| Melting Point | A sharp melting point is indicative of high purity. The exact value should be compared with literature data if available. |
Applications in Suzuki-Miyaura Cross-Coupling
(9-Hexyl-9H-carbazol-3-yl)boronic acid is an excellent coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction enables the formation of a C-C bond between the carbazole core (at the 3-position) and various aryl or vinyl halides/triflates.[6][11][12] This versatility allows for the synthesis of a vast array of complex conjugated molecules for applications in:
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Organic Electronics: Synthesis of hole-transporting materials and emissive hosts for OLEDs.
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Pharmaceuticals: Construction of complex molecular scaffolds for drug discovery.[3][7][8]
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Fluorescent Probes: Development of novel sensors and imaging agents.
Conclusion
This guide has provided a detailed, technically grounded protocol for the . The causality behind each experimental step has been explained to provide a deeper understanding of the process. The successful synthesis and purification of this compound provide a valuable and versatile building block for researchers in organic synthesis, materials science, and drug development. Adherence to the described anhydrous and inert techniques, particularly in the final borylation step, is critical for achieving a high yield of the pure product.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 17). Carbazole Boronic Acids: Essential Building Blocks for Organic Synthesis.
- Beniwal, S. C., & Virmani, T. (2023, April 1). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL CARBAZOLE BORONIC ACID DERIVATIVES IN THE TREATMENT OF BREAST CANCER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- ResearchGate. (n.d.). Carbazol-3-yl boronic acid 1, its 3-hydroxy derivative 2 and....
- Royal Society of Chemistry. (2015). Supporting Information.
- IJPSR. (2022, August 2). synthesis, characterization and evaluation of novel carbazole boronic acid derivatives in the treatment.
- ResearchGate. (2023, April 27). synthesis, characterization and evaluation of novel carbazole boronic acid derivatives in the treatment of breast cancer.
- CymitQuimica. (n.d.). CAS 854952-58-2: 9-Phenyl-9H-Carbazol-3-Ylboronic Acid.
- PMC. (n.d.). (E)-3-(9-Hexyl-9H-carbazol-3-yl)acrylic acid.
- Guidechem. (2020, September 25). How to Synthesize B-[2-(9H-Carbazol-9-yl)phenyl]boronic Acid? - FAQ.
- PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- Journal of the Pakistan Institute of Chemical Engineers. (2023, December 23). Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives.
- Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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